

An In-depth Technical Guide to the Melting Point of n-Octadecane

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This guide provides a comprehensive overview of the melting point of n-**octadecane**, a long-chain saturated hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and materials science who require precise data on the thermal properties of this compound.

Introduction to n-Octadecane

n-**Octadecane** (C₁₈H₃₈) is a straight-chain alkane that is solid at room temperature.[1][2] It is a colorless, wax-like substance used in a variety of applications, including as a solvent, in organic synthesis, and as a phase-change material (PCM) for thermal energy storage.[1][3] Accurate determination of its melting point is crucial for these applications, as it defines the temperature at which the material transitions from a solid to a liquid state, absorbing a significant amount of latent heat in the process.

Melting Point of n-Octadecane: A Quantitative Summary

The melting point of n-**octadecane** has been reported in numerous studies. The values typically fall within a narrow range, with minor variations often attributable to the purity of the sample and the experimental method used for determination.[4] A summary of reported melting points from various sources is presented in the table below.



Melting Point (°C)	Melting Point (°F)	Source
28.2	82.76	CAS Common Chemistry[5]
28	82.4	ChemBK[6]
28.3 (82.9 °F)	82.9	PubChem (NTP, 1992)[3][7]
28 to 30	82 to 86	EZGC Method Translator, Wikipedia, National Analytical Corporation[2][8]
27	80.6	ResearchGate (DSC measured)[9]
26-29	78.8-84.2	Sigma-Aldrich[10]

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to determine the melting point and heat of fusion of a material.[11] The method is based on measuring the difference in heat flow between a sample and a reference as a function of temperature. The protocol outlined below is a generalized procedure based on industry standards such as ASTM D3418 and ISO 11357.[3][5][8]

3.1. Principle

A sample of n-**octadecane** and an inert reference (typically an empty aluminum pan) are heated at a constant rate in a controlled atmosphere. When the n-**octadecane** reaches its melting point, it absorbs additional energy (latent heat of fusion) to transition from solid to liquid. This results in a difference in heat flow between the sample and the reference, which is detected by the DSC instrument and recorded as a peak on a thermogram. The melting point is determined from this peak.

3.2. Apparatus

• Differential Scanning Calorimeter (DSC) instrument



- Sample pans (aluminum or other suitable material)
- Crimper for sealing the pans
- Analytical balance (accurate to ±0.1 mg)
- Purge gas (e.g., nitrogen, argon) of high purity

3.3. Calibration

The DSC instrument must be calibrated for temperature and enthalpy using certified reference materials with known melting points and heats of fusion (e.g., indium, tin). The calibration should be performed under the same experimental conditions to be used for the n-**octadecane** sample.

3.4. Sample Preparation

- Weigh a sample of 5-10 mg of high-purity n-octadecane directly into a sample pan using an analytical balance.
- Seal the pan hermetically using a crimper. This prevents any loss of mass due to sublimation.
- Prepare an empty, sealed pan to be used as a reference.

3.5. Measurement Procedure

- Place the prepared sample pan in the sample holder of the DSC cell and the empty reference pan in the reference holder.
- Close the DSC cell and start the purge gas flow (typically 20-50 mL/min) to provide an inert atmosphere.
- Equilibrate the cell at a starting temperature well below the expected melting point of noctadecane (e.g., 0°C).
- Initiate a heating program at a constant rate, typically 10°C/min, up to a temperature well above the melting point (e.g., 50°C).



- Record the heat flow as a function of temperature.
- After the first heating scan is complete, cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
- Perform a second heating scan under the same conditions as the first. The second scan is
 often used for analysis to ensure a consistent thermal history of the sample.

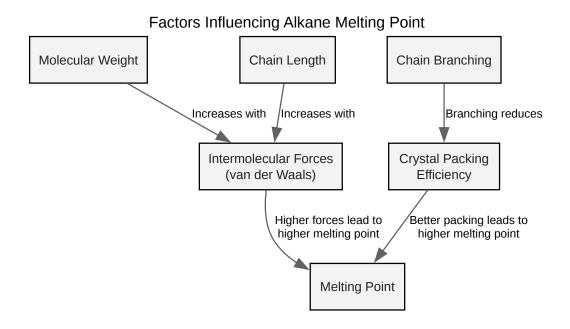
3.6. Data Analysis

- The resulting thermogram will show an endothermic peak corresponding to the melting of noctadecane.
- The melting point can be determined in several ways from the peak:
 - Onset Temperature (T_onset): The extrapolated temperature at which the melting process begins. This is the most commonly reported value for the melting point of pure crystalline substances.
 - Peak Temperature (T_peak): The temperature at the maximum point of the endothermic peak.
- The area under the peak is integrated to determine the heat of fusion (ΔH_fus).

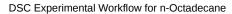
Visualization of Experimental Workflow

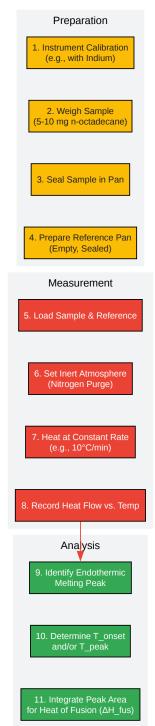
The following diagrams illustrate the key logical and procedural steps in determining the melting point of n-octadecane.











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